molecular formula C8H16N2 B034414 9-Methyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 102547-84-2

9-Methyl-3,9-diazabicyclo[4.2.1]nonane

Katalognummer B034414
CAS-Nummer: 102547-84-2
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: NRCDIJJTFDJACX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of diazabicyclo[4.2.1]nonane derivatives involves complex reactions and methodologies. Nikit-skaya et al. (1970) described transformations leading to the synthesis of related 3,9-diazabicyclo[3.3.1]nonane compounds through reduction and debenzylation steps, showcasing the intricacies involved in manipulating this bicyclic structure (Nikit-skaya & Yakhontov, 1970).

Molecular Structure Analysis

The molecular structure of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane derivatives has been explored through spectroscopic methods and X-ray diffraction. Fernández et al. (1992) conducted a structural and conformational study on amides derived from diazabicyclo[3.3.1]nonane, providing insight into the conformational preferences of these molecules in solution and the solid state (Fernández et al., 1992).

Chemical Reactions and Properties

The chemical reactivity of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane encompasses a range of transformations and interactions. Ermakov & Sheinker (1981) studied the mass spectra of substituted diazabicyclo nonanes, revealing insights into the fragmentation patterns and charge distribution, which are crucial for understanding the chemical behavior of these compounds (Ermakov & Sheinker, 1981).

Wissenschaftliche Forschungsanwendungen

Application

9-Methyl-3,9-diazabicyclo[4.2.1]nonane is used in the synthesis of various organic compounds .

Method of Application

The compound is typically used as a reagent in chemical reactions .

Results

The specific outcomes of these reactions would depend on the other reagents and conditions used .

Medicinal Chemistry

Application

Some diazabicyclo[4.2.1]nonane derivatives, which could potentially include 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, have been found to possess biological activity .

Method of Application

These compounds are typically synthesized in the lab and then tested for biological activity using various assays .

Results

Organic Chemistry

Application

9-Methyl-3,9-diazabicyclo[4.2.1]nonane is used in the synthesis of various organic compounds .

Method of Application

The compound is typically used as a reagent in chemical reactions .

Results

The specific outcomes of these reactions would depend on the other reagents and conditions used .

Medicinal Chemistry

Application

Some diazabicyclo[4.2.1]nonane derivatives, which could potentially include 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, have been found to possess biological activity .

Method of Application

These compounds are typically synthesized in the lab and then tested for biological activity using various assays .

Results

These compounds have been demonstrated as potential dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics .

Synthesis of Organic Compounds

Application

9-Methyl-3,9-diazabicyclo[4.2.1]nonane is used in the synthesis of various organic compounds .

Method of Application

The compound is typically used as a reagent in chemical reactions .

Results

The specific outcomes of these reactions would depend on the other reagents and conditions used .

Biological Activity

Application

Some diazabicyclo[4.2.1]nonane derivatives, which could potentially include 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, have been found to possess biological activity .

Method of Application

These compounds are typically synthesized in the lab and then tested for biological activity using various assays .

Results

These compounds have been demonstrated as potential dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics .

Anticancer Chemotherapeutics

Application

The bicyclo [3.3.1]nonane moiety, which is similar to the structure of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, is predominant in most biologically active natural products .

Method of Application

These compounds are typically synthesized in the lab and then tested for biological activity using various assays .

Results

Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

[3+2] Cycloaddition-based Synthesis

Application

9-Methyl-3,9-diazabicyclo[4.2.1]nonane can be synthesized through a [3+2] cycloaddition-based one-pot synthesis .

Method of Application

The specific method of application would depend on the other reagents and conditions used .

Results

The yield of this synthesis was reported to be 77% .

Safety And Hazards

The safety information for 9-Methyl-3,9-diazabicyclo[4.2.1]nonane includes several hazard statements: H227, H314, H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is “Danger” and the pictograms are GHS05, GHS07 .

Zukünftige Richtungen

The future directions for the use and study of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane are not provided in the search results. This information might be available in related peer-reviewed papers or technical documents .

Eigenschaften

IUPAC Name

9-methyl-3,9-diazabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-7-2-3-8(10)6-9-5-4-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCDIJJTFDJACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553545
Record name 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-3,9-diazabicyclo[4.2.1]nonane

CAS RN

102547-84-2
Record name 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methyl-3,9-diazabicyclo[4.2.1]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of LiAlH4 (0.61 g) in anhydrous THF (30 ml), cooled at 0° C., and kept under an argon inert atmosphere, a solution in THF of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one obtained in example 1 is dropwise added (1.00: of compound in 10 ml of THF). The obtained mixture is heated at reflux for 48 hours and then cooled at 0° C. Then water (3 ml) is slowly added to the mixture. After water addition, the mixture is kept under stirring for 1:0 minutes. A precipitate is formed, that at the end is filtered under vacuum and washed with dichloromethane. The obtained filtrate is evaporated obtaining an oil which is dissolved in dichloromethane. The obtained solution is then anhydrified on sodium sulphate and the solvent evaporated. The residual oil is distilled (45-50° C./0.1 mmHg) to give 0.63 g of 9-methyl-3,9-diazabicyclo[4.2.1]nonane (2a) as a colourless oil.
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Neat LAH (0.5 g, 13.17 mmol) was added in small portions to a stirred solution of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (1.0 g, 6.48 mmol) in THF (40 ml) and the mixture was heated at reflux under nitrogen for 3-4 h. Reaction mixture was cooled in ace bath and quenched by consecutive addition of water (0.5 ml), 15% NaOH (1.5 ml) and water (0.5 ml) and then stirred for 30 min. Precipitated sodium aluminate was filtered off and the filtrate was dried over MgSO4, filtered and evaporated to dryness to afford 9-methyl-3,9-diazabicyclo[4.2.1]nonane as a light yellow oil. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 1.08-1.67 (m, 4H) 1.74-1.92 (m, 1H) 2.01-2.31 (m, 2H) 2.41-2.46 (m, 3H) 2.66 (dd, J=13.09, 2.01 Hz, 1H) 2.77-3.00 (m,2H) 3.07-3.36 (m, 2H) 3.50-4.06 (m, 1H).
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 2
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 3
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 4
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 5
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 6
9-Methyl-3,9-diazabicyclo[4.2.1]nonane

Citations

For This Compound
13
Citations
R Michaels, H Zaugg - The Journal of Organic Chemistry, 1960 - ACS Publications
9-Methyl-3, 9-diazabicyclo [4-Bl] nonan-4-one (I). A solu-tion of 11.1 g.(0.08 mole) of tropinone in 100 ml, of chloroform cooled to—5 in an ice-salt, bath was treated drop-wise with …
Number of citations: 19 pubs.acs.org
SB Jensen, D Bender, DF Smith… - Journal of Labelled …, 2002 - Wiley Online Library
(±) 3‐(6‐Nitro‐2‐quinolinyl)‐[9‐methyl‐ 11 C]‐3,9‐diazabicyclo‐[4.2.1]‐nonane ([ 11 C‐methyl]NS 4194), a selective serotonin reuptake inhibitor (SSRI), was synthesised within 35 min …
B Razdan, AK Sharma, K Kumari, RB Bodla… - European journal of …, 1987 - Elsevier
The spasmolytic activity of the lactams, 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one 1 and 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one 2 and their reduction products, 9-methyl-3,9-…
Number of citations: 4 www.sciencedirect.com
PR McGuirk, MR Jefson, DD Mann… - Journal of medicinal …, 1992 - ACS Publications
A series of novel 6-fluoro-7-diazabicycIoalkylquinolonecarboxylic acids substituted with various C8 (H, F, Cl, N) and Nx (ethyl, cyclopropyl, vinyl, 2-fluoroethyl, 4-fluorophenyl, 2, 4-…
Number of citations: 72 pubs.acs.org
VG Lisnyak, Y Tan, A Ramirez… - The Journal of …, 2023 - ACS Publications
Herein we report a practical crystallization-induced diastereomer transformation (CIDT) of oxime isomers for the scalable asymmetric synthesis of the bicyclic diamine (1S,6R)-3,9-…
Number of citations: 3 pubs.acs.org
Y Zhang, RB Rothman, CM Dersch… - Journal of medicinal …, 2000 - ACS Publications
A series of analogues related to 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (2) and 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (3) (GBR …
Number of citations: 46 pubs.acs.org
SY Ablordeppey, R Altundas, B Bricker, XY Zhu… - Bioorganic & medicinal …, 2008 - Elsevier
The synthesis and exploration of novel butyrophenones have led to the identification of a diazepane analogue of haloperidol, 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)…
Number of citations: 51 www.sciencedirect.com
D Chandrasekaran, SAA Vandarkuzhali… - Indian Journal of …, 2014 - ncbi.nlm.nih.gov
Novel bicyclo [3.3. 1] nonane derivatives were synthesized by an efficient methodology from acetoacetanilide, 2-methoxy and 4-methoxyacetoacetanilides, 1, 3, 5-trinitrobenzene and …
Number of citations: 1 www.ncbi.nlm.nih.gov
K Audouze, EØ Nielsen, GM Olsen… - Journal of medicinal …, 2006 - ACS Publications
A new series of piperazines, diazepanes, diazocanes, diazabicyclononanes, and diazabicyclodecanes with affinity for the α 4 β 2 subtype of nicotinic acetylcholine receptors were …
Number of citations: 36 pubs.acs.org
DMN Sikazwe, NT Nkansah, R Altundas, XY Zhu… - Bioorganic & medicinal …, 2009 - Elsevier
Arylcycloalkylamines, such as phenyl piperidines and piperazines and their arylalkyl substituents, constitute pharmacophoric groups exemplified in several antipsychotic agents. A …
Number of citations: 16 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.